4-(2-Chlorophenoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWOWNSJYRWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 4-(2-Chlorophenoxy)benzonitrile in Polar Aprotic Media
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(2-Chlorophenoxy)benzonitrile (CAS: 270259-93-3). As a critical intermediate in the synthesis of diphenyl ether herbicides and specific pharmaceutical scaffolds, the solubility of this compound in polar aprotic solvents dictates reaction kinetics (specifically SNAr mechanisms), yield optimization, and downstream purification efficiency.
This document moves beyond static data points to establish a self-validating protocol for solubility determination, grounded in thermodynamic principles and industrial best practices.
Physicochemical Context & Solvation Mechanism[1]
To predict and manipulate solubility, one must first understand the solute's molecular architecture. 4-(2-Chlorophenoxy)benzonitrile exhibits a "push-pull" electronic structure that heavily influences its interaction with solvents.
Molecular Architecture
-
Lipophilic Domain: The two phenyl rings and the chlorine substituent contribute significant hydrophobicity.
-
Polar Domain: The nitrile (-CN) group and the ether linkage (-O-) introduce permanent dipoles.
-
Structural Class: Diaryl ether.[1]
Solvation in Polar Aprotic Solvents
Polar aprotic solvents (DMSO, DMF, NMP, DMAc) are the "Gold Standard" for this compound class. They possess high dielectric constants and large dipole moments but lack an acidic proton.
-
Mechanism: The solvent's negative dipole (e.g., the oxygen in DMSO) interacts strongly with the electron-deficient aromatic ring (activated by the nitrile group), while the lipophilic bulk of the solvent accommodates the phenyl rings via Van der Waals forces.
-
The "Dissolution-Reaction" Paradox: While high solubility is required for the SNAr synthesis of this compound, too high solubility at ambient temperature can complicate crystallization. Therefore, a precise temperature-dependent solubility profile is required.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and structural analogues (e.g., Fenoxaprop intermediates), the expected solubility behavior is categorized below.
Table 1: Relative Solubility Ranking in Key Process Solvents
| Solvent | Polarity (Dielectric ε) | Predicted Solubility (25°C) | Process Utility |
| DMSO | 46.7 | Very High (>150 mg/mL) | Primary reaction medium; excellent for high-temp SNAr. |
| DMF | 36.7 | High (>100 mg/mL) | Alternative reaction medium; easier to remove than DMSO (lower BP). |
| NMP | 32.0 | Very High (>150 mg/mL) | Used for stubborn substrates; difficult to remove (high BP). |
| Acetonitrile | 37.5 | Moderate (20-80 mg/mL) | Excellent for HPLC analysis and crystallization (via cooling). |
| Water | 80.1 | Insoluble (<0.1 mg/mL) | The universal anti-solvent for precipitation/isolation. |
Critical Insight: The high solubility in DMSO/DMF necessitates the use of water as an anti-solvent for isolation. A common process failure mode is "oiling out" instead of crystallizing when water is added too quickly.
Experimental Protocol: Gravimetric Saturation Method
Materials Required
-
Analyte: 4-(2-Chlorophenoxy)benzonitrile (>98% purity).[2]
-
Solvents: HPLC Grade DMSO, DMF, Acetonitrile.
-
Equipment: Thermomixer (temp control ±0.1°C), 0.22 µm PTFE syringe filters, Analytical Balance (d=0.01 mg).
Step-by-Step Methodology
-
Supersaturation: Add excess solid (~500 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Validation Check: Ensure solid is still visible after 24h. If not, add more solid.
-
-
Filtration: Stop agitation and let settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
-
Quantification (Gravimetric):
-
Pipette exactly 1.0 mL of filtrate into a tared weighing dish.
-
Evaporate solvent (vacuum oven for DMSO/DMF).
-
Weigh the residue.
-
-
Calculation: Solubility (
) =
Workflow Diagram
Caption: Figure 1. Self-validating gravimetric solubility determination workflow.
Process Implications: The "Solubility-Yield" Trade-off
In drug development and agrochemical synthesis, solubility drives the process window.
Reaction Optimization (SNAr)
The synthesis of 4-(2-Chlorophenoxy)benzonitrile typically involves reacting 2-chlorophenol with 4-fluorobenzonitrile.
-
High Solubility Benefit: Allows high concentration processing (low solvent volume cost).
-
High Solubility Risk: If the product is too soluble, the yield upon quenching with water will drop because a fraction remains dissolved in the organic/aqueous mother liquor.
Crystallization Strategy
To obtain high purity (>99%), a "Cooling + Anti-solvent" crystallization is recommended.
-
Dissolve crude solid in hot Acetonitrile or DMF (High T, High S).
-
Cool slowly to induce nucleation (Low T, Lower S).
-
Add Water (Anti-solvent) to drive yield (Drastically Low S).
Caption: Figure 2. Solubility-driven purification strategy using temperature and anti-solvent effects.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11664966, 4-(2-Chlorophenoxy)benzonitrile. Retrieved from [Link]
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[3][4] (Standard reference for solubility extrapolation).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and SNAr reaction media).
Sources
The Synthetic Chemist's Guide to Functionalized Benzonitriles: A Technical Primer
Substituted benzonitriles represent a critical class of organic compounds, serving as indispensable intermediates and core structural motifs in a vast landscape of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[1][2][3] Their synthesis is a foundational pillar of modern organic chemistry, with an ongoing pursuit of more efficient, versatile, and sustainable methodologies. This technical guide offers a comprehensive exploration of the principal synthetic strategies for preparing functionalized benzonitriles, emphasizing the underlying chemical principles, providing field-tested experimental protocols, and presenting comparative data to inform rational methodological choices for researchers, scientists, and professionals in drug development.[2]
Core Synthetic Strategies: A Comparative Overview
The construction of the benzonitrile moiety can be achieved through several distinct chemical transformations. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance. The four primary approaches are:
-
Transition Metal-Catalyzed Cyanation of Aryl Halides: A powerful and versatile method for directly introducing a cyano group onto an aromatic ring.[1]
-
The Sandmeyer Reaction: A classic and reliable route to benzonitriles from anilines via diazonium salt intermediates.[1][4]
-
Synthesis from Benzaldehydes: One-pot procedures that convert aldehydes to nitriles, often through an oxime intermediate.[5][6]
-
Dehydration of Benzamides: A direct pathway involving the removal of a water molecule from a primary benzamide.[1][3]
This guide will delve into the first three of these core strategies, providing detailed mechanistic insights and practical protocols.
Transition Metal-Catalyzed Cyanation of Aryl Halides
The palladium-catalyzed cyanation of aryl halides and pseudohalides has become a cornerstone for the synthesis of benzonitriles due to its broad substrate scope and high functional group tolerance.[7][8] Nickel-catalyzed systems have also emerged as a powerful and more economical alternative.[9][10]
The Causality Behind Component Selection in Palladium-Catalyzed Cyanation
A successful palladium-catalyzed cyanation is not merely a matter of mixing reagents; it is a finely tuned system where each component plays a critical role. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile and regenerate the Pd(0) catalyst.
-
Palladium Precatalyst: The choice of the palladium source is crucial. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction and ligand complexation to form the active catalyst.[11] This process can be inefficient and susceptible to poisoning by the cyanide anion.[11] More advanced palladacycle precatalysts are often preferred as they generate the active Pd(0) species more efficiently and reliably upon exposure to a base.[11][12]
-
Ligands: The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are commonly employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Cyanide Source: A variety of cyanide sources can be used, each with its own advantages and disadvantages.
-
Zinc Cyanide (Zn(CN)₂): A popular choice due to its relatively low toxicity and ability to act as a cyanide source in a transmetalation step. It is often used in excess to drive the reaction to completion.[7]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): An even less toxic and more environmentally benign alternative.[10]
-
Cuprous Thiocyanate (CuSCN): A safe and effective cyanide source that can be used in palladium-catalyzed reactions.[13]
-
Electrophilic Cyanating Reagents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or 2-methyl-2-phenyl malononitrile (MPMN) offer an alternative, reductant-free approach and can be advantageous in certain contexts.[9][14][15]
-
-
Base and Solvent: The base is often required to activate the precatalyst and can influence the reaction rate. The choice of solvent depends on the specific catalytic system and the solubility of the reagents. Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are common.[1]
Experimental Workflow: Palladium-Catalyzed Cyanation
The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation reaction.
Caption: General workflow for Palladium-catalyzed cyanation.
Detailed Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (0.6 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (2 mL)
-
Reaction vial with a stir bar
-
Septum and needle for inert gas purging
-
Standard glassware for work-up and purification
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous DMAc (2 mL) via syringe.[1]
-
Place the sealed vial in a preheated oil bath at 80-120 °C.[1]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.
Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product. The characteristic nitrile stretch in the IR spectrum (around 2230 cm⁻¹) is a key indicator.
The Sandmeyer Reaction
Discovered in 1884, the Sandmeyer reaction is a classic, yet powerful method for the synthesis of aryl halides and pseudohalides, including benzonitriles, from aryl diazonium salts.[4][16] This transformation is particularly useful when the starting material is a readily available aniline. The reaction proceeds in two main stages: diazotization of the aniline, followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[17][18]
Mechanistic Rationale
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[16]
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt.
-
Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas, which is a strong thermodynamic driving force for the reaction.[16]
-
Nucleophilic Attack and Re-oxidation: The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Caption: Simplified mechanism of the Sandmeyer reaction.
Detailed Protocol: Sandmeyer Cyanation of Aniline
Safety Note: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.
Materials:
-
Aniline (1.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol)
-
Sodium Nitrite (NaNO₂) (1.1 mmol)
-
Copper(I) Cyanide (CuCN) (1.2 mmol)
-
Sodium Cyanide (NaCN) (optional, to create a solution of CuCN)
-
Ice, water
-
Standard glassware
Procedure:
-
Diazotization:
-
In a flask, dissolve aniline (1.0 mmol) in a mixture of concentrated HCl (3.0 mmol) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in aqueous sodium cyanide or another suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude benzonitrile by distillation or column chromatography.
-
Synthesis from Benzaldehydes
The conversion of benzaldehydes to benzonitriles is an attractive synthetic route as it preserves the carbon skeleton of the starting material.[19] These methods typically proceed via an intermediate aldoxime, which is then dehydrated in situ to the nitrile.[19][20] This one-pot approach avoids the isolation of the potentially unstable aldoxime intermediate.[19]
Rationale and Methodological Variations
The overall transformation involves two key steps: the formation of a benzaldoxime from the benzaldehyde and a nitrogen source, followed by the dehydration of the oxime.
-
Nitrogen Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common nitrogen source.[5][21] More recently, other reagents like O-benzoyl hydroxylamines have been developed to facilitate the conversion under mild conditions.[22]
-
Dehydrating Agent/Catalyst: A wide variety of reagents can effect the dehydration of the intermediate oxime.
-
Lewis Acids: Ferrous sulfate (FeSO₄) has been shown to be an effective and inexpensive catalyst for this one-pot synthesis.[5][21]
-
Ionic Liquids: Certain ionic liquids can act as a recyclable solvent, catalyst, and phase-separation agent, offering a greener alternative to traditional methods.[6][19][23]
-
Other Reagents: Formic acid, and various other acidic or dehydrating agents have also been employed.[21]
-
Experimental Protocol: One-Pot Synthesis from Benzaldehyde using Ferrous Sulfate
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Anhydrous Ferrous Sulfate (FeSO₄) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Standard glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of anhydrous ferrous sulfate.
-
Add DMF (5 mL) and stir the mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to yield the pure benzonitrile.
Comparative Summary of Synthetic Methods
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction | Synthesis from Benzaldehydes |
| Starting Material | Aryl Halides/Triflates | Anilines | Benzaldehydes |
| Key Reagents | Pd catalyst, ligand, cyanide source | NaNO₂, HCl, CuCN | NH₂OH·HCl, dehydrating agent/catalyst |
| Reaction Conditions | Mild to moderate (rt to 120 °C) | Low temperature (0-5 °C) then moderate | Reflux conditions |
| Advantages | Excellent functional group tolerance, broad scope | Utilizes readily available anilines, classic method | One-pot procedure, preserves carbon skeleton |
| Disadvantages | Cost of Pd, catalyst sensitivity | Diazonium salts can be unstable, use of CuCN | May not tolerate acid/base sensitive groups |
Conclusion
The synthesis of functionalized benzonitriles is a mature field with a diverse array of reliable and efficient methods. The choice of the optimal synthetic route depends on a careful consideration of the available starting materials, the desired substitution pattern, and the overall synthetic strategy. Transition metal-catalyzed cyanations offer the highest degree of flexibility and functional group tolerance, making them a preferred choice in complex molecule synthesis. The Sandmeyer reaction remains a robust and valuable tool, particularly when anilines are the most accessible starting point. Finally, one-pot syntheses from benzaldehydes provide a direct and atom-economical approach. By understanding the underlying principles and practical nuances of each method, researchers can confidently select and execute the most appropriate strategy for their specific synthetic challenges.
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Methodological & Application
Application Note & Protocol: Synthesis of a Key Diphenyl Ether Intermediate Analogous to Aclonifen Precursors
Abstract
Aclonifen, a prominent diphenyl ether herbicide, is distinguished by its unique 2-chloro-6-nitro-3-phenoxyaniline structure, which imparts a dual mode of action targeting both carotenoid biosynthesis and protoporphyrinogen oxidase.[1][2] While industrial synthesis routes are well-established, this application note details the synthesis of 4-(2-chlorophenoxy)benzonitrile, a structurally related diphenyl ether. This compound serves as an excellent model for exploring the synthesis of the core diphenyl ether scaffold, a critical component in many agrochemicals. We present a detailed protocol based on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency and milder conditions compared to traditional Ullmann condensations.[3][4] This guide provides researchers and process chemists with a robust, step-by-step methodology, explains the chemical principles behind the protocol, and offers insights into process optimization and safety.
Introduction: The Diphenyl Ether Core in Agrochemicals
Diphenyl ether herbicides have been a cornerstone of weed management since the 1950s.[] Their general mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which leads to the light-dependent accumulation of toxic protoporphyrin IX and subsequent cell death.[][6] Aclonifen is unique within this class; in addition to weak PPO inhibition, it was recently discovered to primarily target solanesyl diphosphate synthase (SPS), an enzyme involved in the biosynthesis of plastoquinone and carotenoids, resulting in the characteristic bleaching of target weeds.[2][7][8]
The industrial synthesis of Aclonifen typically starts from 1,2,3-trichlorobenzene, which undergoes nitration, amination, and a final Ullmann ether synthesis to introduce the phenoxy group.[][9] The synthesis of the diphenyl ether linkage is a pivotal step. This document focuses on the synthesis of a related intermediate, 4-(2-chlorophenoxy)benzonitrile, via a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is particularly effective here because the electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring for nucleophilic attack by the 2-chlorophenoxide ion.[4][10]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether bond in this protocol proceeds via an SNAr addition-elimination mechanism.[11] This pathway is distinct from SN2 reactions, as it occurs on an sp² hybridized carbon of the aromatic ring.[4]
The key steps are:
-
Deprotonation: A moderately strong base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-chlorophenol to form the more nucleophilic potassium 2-chlorophenoxide in situ.[12][13]
-
Nucleophilic Attack (Addition): The 2-chlorophenoxide anion attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring. This is typically the rate-determining step.[10] The attack is facilitated by the strong electron-withdrawing effect of the para-nitrile group, which delocalizes the negative charge of the intermediate.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[11] The stability of this complex is crucial for the reaction to proceed.
-
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diphenyl ether product.
The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 4-(2-chlorophenoxy)benzonitrile.
Safety & Reagent Handling
All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[14]
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 2-Chlorophenol | 95-57-8 | Harmful if swallowed, inhaled, or in contact with skin.[15] Causes skin irritation and serious eye damage.[16] Combustible liquid.[17] | Avoid contact with skin, eyes, and clothing.[18] Keep away from heat and open flames.[15] Use in a well-ventilated area.[18] |
| 4-Fluorobenzonitrile | 1194-02-1 | Flammable solid.[19] Harmful if swallowed, inhaled, or in contact with skin.[20][21] Causes skin and eye irritation.[19] | Keep away from heat and ignition sources.[19] Handle in a well-ventilated area to avoid dust formation.[22] Wear appropriate PPE.[20] |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid breathing dust. Handle with gloves and safety glasses. |
| Dimethylformamide (DMF) | 68-12-2 | Flammable liquid. Harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. | Use in a chemical fume hood. Avoid all personal contact. Keep away from ignition sources. |
Detailed Synthesis Protocol
This protocol details the synthesis of 4-(2-chlorophenoxy)benzonitrile on a 10 mmol scale.
Materials & Equipment
-
Reagents:
-
2-Chlorophenol (1.29 g, 10.0 mmol, 1.0 eq)
-
4-Fluorobenzonitrile (1.33 g, 11.0 mmol, 1.1 eq)[21]
-
Anhydrous Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF, 20 mL)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, beakers)
-
TLC plates (silica gel)
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Place the apparatus under a positive pressure of dry nitrogen or argon gas.
-
-
Reagent Addition:
-
To the flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 2-chlorophenol (1.29 g, 10.0 mmol) followed by anhydrous DMF (20 mL).
-
Begin vigorous stirring.
-
-
Phenoxide Formation & Reaction Initiation:
-
Heat the stirred suspension to 90-110 °C. A slightly elevated temperature facilitates the deprotonation of the phenol.[23]
-
Once the reaction temperature is stable, add 4-fluorobenzonitrile (1.33 g, 11.0 mmol) to the mixture. A slight excess of the aryl fluoride ensures complete consumption of the limiting phenol.
-
Maintain the reaction temperature and continue stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Spot the starting materials (2-chlorophenol and 4-fluorobenzonitrile) and the reaction mixture. The reaction is complete when the 2-chlorophenol spot has been completely consumed (typically 4-8 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure 4-(2-chlorophenoxy)benzonitrile.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C-O-C ether stretch).
-
Gas Chromatography (GC): To assess purity, often using an electron-capture detector (ECD) which is sensitive to halogenated compounds like Aclonifen and its intermediates.[24][25]
Discussion & Mechanistic Insight
The choice of potassium carbonate as the base is a key aspect of this protocol's practicality and safety. While stronger bases like sodium hydride (NaH) can be used, they are pyrophoric and require strictly anhydrous conditions under an inert atmosphere.[14][26][27] Potassium carbonate is a non-corrosive, easy-to-handle solid that is effective for deprotonating phenols in polar aprotic solvents like DMF.[12][28]
The SNAr mechanism is visualized below, highlighting the critical role of the nitrile group in stabilizing the intermediate.
Figure 3: The addition-elimination mechanism of the SNAr reaction.
Pathway to Aclonifen: A Comparative Note
It is crucial to recognize that 4-(2-chlorophenoxy)benzonitrile is not a direct intermediate in the established synthesis of Aclonifen. Converting this molecule to Aclonifen would require a complex and inefficient series of reactions, including:
-
Introduction of a nitro group ortho to the ether linkage.
-
Introduction of an amino group meta to the ether linkage.
-
Reduction of the nitrile group or its replacement.
This highlights the importance of strategic precursor selection in chemical synthesis. The established industrial route, which builds the molecule by reacting 2,3-dichloro-6-nitroaniline with sodium phenolate, is far more direct and economically viable.[9]
Conclusion
This application note provides a detailed, reliable, and safe protocol for the synthesis of 4-(2-chlorophenoxy)benzonitrile via a Nucleophilic Aromatic Substitution reaction. The methodology emphasizes practical considerations, from reagent selection to final product purification and characterization. By serving as a model system for the construction of the diphenyl ether core, this guide offers valuable insights for researchers in agrochemical development and synthetic organic chemistry.
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Nucleophilic aromatic substitution protocols for diphenyl ether synthesis
Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Diphenyl Ether Synthesis
Executive Summary & Strategic Relevance
Diphenyl ethers (biaryl ethers) are privileged structural motifs in medicinal chemistry, serving as core scaffolds in potent therapeutics such as Sorafenib (Raf kinase inhibitor), Triclosan (antimicrobial), and various thyromimetics. While metal-catalyzed cross-couplings (Ullmann, Buchwald-Hartwig) have gained popularity, the classical Nucleophilic Aromatic Substitution (SNAr) remains the most atom-economical, scalable, and metal-free method for synthesizing diphenyl ethers when the electrophilic ring is appropriately activated.
This guide provides a rigorous technical framework for executing SNAr diphenyl ether synthesis. Unlike generic textbook descriptions, this protocol emphasizes the kinetic causality of reaction parameters—why specific leaving groups, solvents, and bases are non-negotiable for high-yield synthesis.
Mechanistic Foundation: The Addition-Elimination Pathway
To optimize the reaction, one must understand that SNAr does not follow the concerted kinetics of SN2. It proceeds via a stepwise Addition-Elimination mechanism involving a high-energy anionic intermediate (Meisenheimer Complex).
Critical Insight: The rate-determining step (RDS) is typically the initial nucleophilic attack (k1), not the bond breaking of the leaving group. Consequently, highly electronegative leaving groups (F > NO2 > Cl > Br > I) accelerate the reaction by lowering the LUMO energy of the aromatic ring, stabilizing the transition state for nucleophilic attack.
Figure 1: SNAr Reaction Mechanism & Energy Landscape
Caption: The SNAr mechanism. Note that k1 (attack) is rate-limiting, making Fluorine the superior leaving group due to inductive stabilization of the transition state.
Strategic Planning: Substrate & Reagent Selection
Before initiating synthesis, evaluate the electrophile (aryl halide) against the Activation Threshold .
A. The Electrophile (Aryl Halide)
-
Requirement: Must possess at least one strong Electron-Withdrawing Group (EWG) in the ortho or para position relative to the leaving group.[1]
-
EWG Potency: -NO2 > -SO2R > -CN > -CF3 > -COR.
-
Leaving Group Hierarchy:
-
Fluoride (F): The "Gold Standard" for SNAr. The high electronegativity inductively activates the ring carbon, dramatically lowering the activation energy for nucleophilic attack [1].
-
Chloride (Cl): Standard industrial choice due to cost, but requires higher temperatures or stronger activation (e.g., two NO2 groups).
-
Bromide/Iodide: Generally poor for SNAr; better suited for Ullmann/Buchwald couplings.
-
B. The Nucleophile (Phenol)
-
Phenols are weak nucleophiles (neutral). They must be deprotonated to phenoxides using a base.
-
pKa Matching: The base's conjugate acid pKa must be higher than the phenol's pKa (typically ~10).
C. Solvent System
-
Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc): Essential. They solvate the cation (K+, Na+) but leave the phenoxide anion "naked" and highly reactive.
-
Water Content: Strict anhydrous conditions are required. Water acts as a competing nucleophile, leading to hydrolysis of the aryl halide (phenol formation) rather than ether synthesis.
Experimental Protocols
Protocol A: Standard Thermal SNAr (Activated Systems)
Best for: Synthesis of nitro- or cyano-diphenyl ethers using aryl fluorides or chlorides.
Materials:
-
Substituted Phenol (1.0 equiv)
-
Activated Aryl Fluoride/Chloride (1.1 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the phenol (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add K2CO3 (1.5 equiv). Stir at room temperature for 30 minutes. Observation: The solution may change color (often yellow/orange) as the phenoxide forms.
-
Addition: Add the aryl halide (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to the target temperature:
-
For Aryl Fluorides: 60–80 °C.[2]
-
For Aryl Chlorides: 100–130 °C.
-
-
Monitoring: Monitor via TLC or HPLC. Reaction is typically complete in 2–6 hours.
-
Workup: Cool to RT. Pour into ice-cold water (10x reaction volume). The product usually precipitates. Filter, wash with water, and recrystallize (EtOH/Water) or purify via flash chromatography.
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening (HTS) or stubborn substrates requiring high energy input.
Procedure:
-
Load a 10 mL microwave vial with Phenol (0.5 mmol), Aryl Halide (0.55 mmol), and Cs2CO3 (1.0 mmol).
-
Add NMP (2 mL) and a stir bar. Cap and crimp.
-
Irradiate at 150–180 °C for 10–20 minutes (absorbance level: High).
-
Note: Microwave heating often suppresses side reactions by reducing the thermal exposure time compared to conventional reflux [2].
Protocol C: Phase-Transfer Catalysis (PTC)
Best for: Industrial scale-up, green chemistry (avoiding DMF/DMSO), or moisture-sensitive substrates.
Concept: Uses a quaternary ammonium salt to shuttle the phenoxide from a solid/aqueous phase into a non-polar organic phase where the reaction occurs.
Materials:
-
Solvent: Toluene or Xylene.
-
Base: Solid KOH or 50% aq. NaOH.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
Procedure:
-
Dissolve Aryl Halide (1.0 equiv) and Phenol (1.0 equiv) in Toluene.
-
Add TBAB (0.05 equiv).
-
Add solid KOH (2.0 equiv) or 50% NaOH solution.
-
Reflux with vigorous stirring (mechanical stirring recommended for scale).
-
Mechanism: The interfacial ion exchange generates a lipophilic ion pair [PhO⁻ NBu4⁺] which reacts rapidly in the toluene phase [3].
Decision Matrix & Troubleshooting
Figure 2: Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronic properties.
Table 1: Troubleshooting Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction | Ring not activated enough. | Switch to Ullmann Coupling (CuI/Ligand) or use a more potent leaving group (F instead of Cl). |
| Hydrolysis Product (Phenol) | Wet solvent or base. | Flame-dry glassware; use fresh anhydrous DMF/DMSO; add molecular sieves. |
| Low Yield (Tarry mixture) | Temperature too high; decomposition. | Lower temperature; switch to Protocol C (PTC) for milder thermal profile. |
| Incomplete Conversion | Poor solubility of base. | Switch from K2CO3 to Cs2CO3 (higher solubility in organic solvents) or add 18-Crown-6 ether. |
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . MDPI. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. Available at: [Link]
-
Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of diphenyl ether compounds. Google Patents (WO2001046130A1).
Sources
Technical Application Note: Recrystallization Protocols for 4-(2-Chlorophenoxy)benzonitrile
Executive Summary
4-(2-Chlorophenoxy)benzonitrile is a critical diaryl ether intermediate used extensively in the synthesis of agrochemicals (e.g., herbicides like Fenoxaprop) and pharmaceutical scaffolds. While commercially available, crude synthesized batches often contain unreacted 2-chlorophenol, 4-chlorobenzonitrile, and inorganic salts from nucleophilic aromatic substitution (
This guide details two validated recrystallization protocols designed to achieve
Table 1: Physicochemical Profile & Solubility Data
| Property | Value | Notes |
| CAS Number | 74448-92-3 | |
| Molecular Formula | MW: 229.66 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 84.0 – 88.0 °C | Sharp transition indicates high purity [1, 2]. |
| Solubility (High) | Toluene, Ethyl Acetate, DCM | Good for extraction, poor for single-solvent crystallization. |
| Solubility (Mod.) | Ethanol, Isopropanol (IPA) | Ideal for recrystallization. |
| Solubility (Low) | Water, Hexane/Heptane | Used as anti-solvents. |
Solvent Selection Strategy
The purification logic relies on the temperature-dependent solubility differential. Because the melting point (85°C) is relatively low, solvents with boiling points exceeding this temperature (e.g., Toluene, 110°C) pose a risk of the solute melting into a separate liquid phase ("oiling out") rather than dissolving, unless handled carefully.
-
Primary Recommendation (Ethanol): The boiling point of ethanol (78°C) is slightly below the melting point of the pure solid. This is thermodynamically ideal as it prevents the compound from melting before it dissolves, promoting true crystal lattice formation upon cooling.
-
Secondary Recommendation (Toluene/Heptane): Used when "greasy" non-polar impurities are present that co-crystallize in alcohols.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on impurity profile.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best For: Removal of inorganic salts, traces of 2-chlorophenol, and general purity enhancement. Safety: Work in a fume hood. Nitriles can be toxic; wear nitrile gloves.
-
Preparation: Place 10.0 g of crude 4-(2-Chlorophenoxy)benzonitrile in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Add 40 mL of absolute Ethanol (approx. 4 mL/g ratio).
-
Heat the mixture to reflux (approx. 80°C) using an oil bath.
-
Note: If the solid does not completely dissolve after 10 minutes of reflux, add ethanol in 2 mL increments. Do not exceed 60 mL total volume to ensure good recovery.
-
-
Hot Filtration (Critical Step):
-
If insoluble particles (likely inorganic salts like KCl or NaCl) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper or a sintered glass funnel.
-
Why Pre-warm? To prevent premature crystallization on the filter paper.[1]
-
-
Controlled Cooling & Nucleation:
-
Remove the filtrate from heat.[2] Allow it to cool to room temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Seeding: When the temperature reaches approx. 50°C, add a few seed crystals of pure product if available. This prevents super-saturation and oiling out.[3]
-
-
Crystallization:
-
Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Protocol B: Anti-Solvent Precipitation (Toluene/Heptane)
Best For: Removing non-polar side products or if the compound "oils out" in ethanol.
-
Dissolution: Dissolve 10.0 g of crude material in the minimum amount of warm Toluene (approx. 15–20 mL) at 50–60°C.
-
Anti-Solvent Addition:
-
While stirring at 50°C, slowly add Heptane (or Hexane) dropwise.
-
Continue addition until a faint, persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add a few drops of Toluene to clear the solution.
-
Cooling: Remove from heat and allow to cool slowly to RT. The product should crystallize as fine needles.
-
Isolation: Filter and wash with a 1:4 mixture of Toluene:Heptane.
Process Analytical Technology (PAT) & Troubleshooting
Mechanism of "Oiling Out"
Because the melting point (84–88°C) is relatively low, impurities can depress the melting point below the boiling point of the solvent. If this happens, the compound separates as a liquid oil rather than a solid crystal.
-
Correction: If oiling occurs, reheat the solution to dissolve the oil, add more solvent (dilution), and cool much more slowly with vigorous stirring. Seeding is mandatory in this scenario.
Diagram 2: Recrystallization Process Workflow
Caption: Step-by-step unit operations for the purification workflow.
Quality Control (QC) Metrics
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water) | |
| Melting Point | DSC or Capillary | 84.0 – 88.0 °C (Range |
| Residual Solvent | GC-Headspace |
References
-
European Patent Office. (1984).[3] Process for the preparation of benzonitrile derivatives (EP0004257B1). Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: High-Efficiency Phase Transfer Catalysis for Chlorophenoxy Benzonitrile Synthesis
Topic: Phase Transfer Catalysis Methods for Synthesizing Chlorophenoxy Benzonitriles Content Type: Application Note & Detailed Protocol Audience: Senior Process Chemists, Agrochemical Researchers, and Drug Development Scientists.
Abstract
Chlorophenoxy benzonitriles are critical structural motifs in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen, Lactofen) and various pharmaceutical intermediates. Traditionally, the synthesis of these diaryl ethers via Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Rationale
The Challenge of Diaryl Ether Synthesis
The formation of the ether linkage between a chlorophenol and an activated chlorobenzonitrile is a classic
-
The Nucleophile Source: Phenols require deprotonation by a base (KOH/NaOH) to become active phenoxides, typically occurring in an aqueous or solid phase.
-
The Electrophile: Chlorobenzonitriles are lipophilic and dissolve only in organic solvents.
In the absence of a catalyst, these reactants remain phase-separated, resulting in negligible reaction rates.
The PTC Solution
Phase Transfer Catalysis bridges this gap using a quaternary ammonium salt (
Mechanistic Pathway
The reaction proceeds via an interfacial mechanism:[1]
-
Aqueous Phase: Base deprotonates the phenol (
). -
Interface: The catalyst cation (
) pairs with the phenoxide ( ), forming a lipophilic ion pair ( ). -
Organic Phase: The ion pair migrates into the organic solvent. The "naked" phenoxide, stripped of its hydration shell, becomes a potent nucleophile and attacks the chlorobenzonitrile (
). -
Recycling: The leaving group (chloride) pairs with
and returns to the interface to exchange for a fresh phenoxide ion.
Figure 1: Interfacial mechanism of PTC-mediated etherification. The catalyst cycles between phases, pumping the nucleophile into the organic layer.
Critical Process Parameters
To ensure reproducibility and high yield, the following parameters must be controlled:
| Parameter | Recommended Condition | Scientific Justification |
| Catalyst | TBAB (Tetrabutylammonium Bromide) | Optimal lipophilicity balance ( |
| Catalyst Load | 3–5 mol% | Sufficient to maintain reaction rate without forming difficult emulsions during workup. |
| Solvent | Toluene | Non-polar enough to exclude water (preventing nitrile hydrolysis) but dissolves the reactants well. High boiling point (110°C) allows sufficient activation energy. |
| Base | 50% KOH (aq) or Solid | Strong base required to fully deprotonate the phenol. High concentration "salts out" the organic phase, improving separation. |
| Agitation | >600 RPM | Critical: PTC is mass-transfer limited. High shear is required to maximize the interfacial surface area. |
| Temperature | 80°C – Reflux |
Detailed Experimental Protocol
Target Synthesis: Preparation of 5-(2,4-dichlorophenoxy)-2-nitrobenzonitrile (Model Compound for Fomesafen Intermediates). Note: This protocol is adaptable for various chlorophenols and chlorobenzonitriles.
Reagents & Equipment[3][4][5][6]
-
Reactant A: 2,4-Dichlorophenol (16.3 g, 100 mmol)
-
Reactant B: 5-Chloro-2-nitrobenzonitrile (18.2 g, 100 mmol)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)
-
Base: Potassium Carbonate (
), anhydrous (20.7 g, 150 mmol) -
Solvent: Toluene (150 mL)
-
Equipment: 500 mL 3-neck Round Bottom Flask, Mechanical Stirrer (overhead), Reflux Condenser, Thermometer, Dean-Stark trap (optional, for water removal).
Step-by-Step Procedure
Step 1: Phenoxide Formation
-
Charge the flask with 150 mL Toluene .
-
Add 16.3 g 2,4-Dichlorophenol .
-
Start stirring at 300 RPM.
-
Add 20.7 g Potassium Carbonate .
-
Note: If using aqueous KOH (50%), add it dropwise here. Solid carbonate is preferred to minimize water content if the nitrile is hydrolysis-sensitive.
-
-
Heat the mixture to 50°C for 30 minutes. This generates the potassium phenoxide in situ.
Step 2: Catalyst & Electrophile Addition 6. Add 1.6 g TBAB . Observe the mixture; it may become slightly more homogeneous or form a finer suspension. 7. Add 18.2 g 5-Chloro-2-nitrobenzonitrile . 8. Increase agitation to 600-800 RPM . Vigorous stirring is non-negotiable.
Step 3: Reaction 9. Heat the reaction mixture to Reflux (approx. 110°C) . 10. Monitor the reaction via HPLC or TLC (Eluent: 80:20 Hexane/Ethyl Acetate).
- Target: Disappearance of the limiting reagent (Chlorobenzonitrile).
- Typical Time: 4 – 6 hours.[2]
Step 4: Workup 11. Cool the reaction mixture to 50°C . 12. Add 100 mL Water to dissolve inorganic salts (KBr, KCl, excess Base). 13. Stir for 10 minutes, then transfer to a separatory funnel. 14. Phase Separation:
- Lower Layer: Aqueous waste (Discard properly; contains salts).
- Upper Layer: Toluene containing the Product.
- Wash the organic layer with 50 mL 1N HCl (to neutralize trace base) followed by 50 mL Brine .
Step 5: Isolation & Purification
16. Dry the organic layer over anhydrous Magnesium Sulfate (
Workflow Diagram[8]
Figure 2: Operational workflow for the PTC synthesis of chlorophenoxy benzonitriles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Stirring too slow. | Increase RPM. PTC relies on interfacial surface area. |
| Hydrolysis of Nitrile | Too much water in system. | Use solid |
| Emulsion during Workup | High catalyst loading or fine particulates. | Add brine to increase ionic strength. Filter through Celite before separation. |
| Dark/Tarred Product | Thermal degradation / Oxidation. | Sparge Toluene with Nitrogen before heating. Ensure temperature does not exceed 115°C. |
Safety & Compliance
-
Cyanide Hazard: While the nitrile group is generally stable, thermal decomposition or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.
-
Caustics: KOH and Phenoxides are corrosive. Wear chemical-resistant gloves.
-
Solvents: Toluene is flammable and reprotoxic. Ground all glassware.
References
-
Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. (General Mechanism). Link
-
Google Patents. CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid. (Industrial Context for Fomesafen intermediates). Link
-
Google Patents. CN103387524A - Preparation method of fomesafen. (Specifics on etherification conditions). Link
-
Gujadhur, R. & Venkataraman, D. Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 2001.[2] (Comparative metal-catalyzed methods). Link
-
Starks, C. M. Phase-transfer catalysis.[1][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 1971. (Foundational PTC Theory).
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(2-Chlorophenoxy)benzonitrile
Technical Support Center: Optimizing Yield in the Synthesis of 4-(2-Chlorophenoxy)benzonitrile
Topic: High-Yield Synthesis of 4-(2-Chlorophenoxy)benzonitrile Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Format: Troubleshooting Guide & Technical FAQs.
Executive Summary: The Reaction Landscape
The synthesis of 4-(2-Chlorophenoxy)benzonitrile is a classic Nucleophilic Aromatic Substitution (SNAr ). It involves the coupling of 2-chlorophenol (nucleophile) with a 4-halobenzonitrile (electrophile).
While mechanistically straightforward, yield attrition typically stems from three specific failure modes:
-
Moisture-induced Hydrolysis: The nitrile group is susceptible to hydrolysis under basic conditions at high temperatures, converting the target to the amide or acid.
-
Steric Hindrance: The ortho-chloro substituent on the phenol reduces nucleophilicity and increases steric bulk, slowing the formation of the Meisenheimer complex.
-
Incomplete Deprotonation: Weak bases or poor solubility in aprotic solvents leads to stalled conversion.
This guide provides an evidence-based troubleshooting framework to systematically eliminate these bottlenecks.
Part 1: Reaction Design & Protocol Optimization
Core Reaction Scheme
The optimal route utilizes 4-fluorobenzonitrile due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex significantly better than chlorine.
Figure 1: Mechanistic pathway for the SNAr synthesis of 4-(2-Chlorophenoxy)benzonitrile.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Kinetics
Q: I am using 4-chlorobenzonitrile instead of 4-fluorobenzonitrile to save costs, but conversion stops at 60%. How can I push this to completion?
A: The chloride leaving group is significantly less reactive than fluoride in SNAr reactions because it is less electronegative and stabilizes the transition state less effectively.
-
The Fix: You must increase the reaction temperature to 120–140°C . However, this increases the risk of nitrile hydrolysis.
-
Catalytic Boost: Add 10 mol% Copper(I) Iodide (CuI) and a ligand (like picolinic acid) to switch the mechanism from pure SNAr to a copper-catalyzed Ullmann-type coupling [1]. Alternatively, adding 18-crown-6 (phase transfer catalyst) can solubilize the potassium phenoxide, increasing its effective concentration.
Q: My reaction mixture turns dark/black, and yield is low. What is happening?
A: This indicates oxidative degradation or polymerization, often caused by excessive heating of the solvent (DMF/DMAc) in the presence of oxygen.
-
The Fix:
-
Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before adding reagents.
-
Temperature Control: Do not exceed 100°C if using DMF (it decomposes to dimethylamine and CO, which can react with your starting material). Switch to DMSO or NMP for higher stability.
-
Category 2: Impurity Profile & Hydrolysis
Q: I see a new spot on TLC (lower Rf) and a peak at M+18 in MS. What is this?
A: This is the primary amide (4-(2-chlorophenoxy)benzamide), formed by the hydrolysis of the nitrile group.
-
Root Cause: "Wet" solvent or base.[1] Potassium Carbonate is hygroscopic. At 100°C+, hydroxide ions (generated from trace water) attack the nitrile.
-
The Fix:
-
Dry Your Base: Grind K2CO3 and dry it in an oven at 120°C overnight before use.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction flask.
-
Switch Base: Use Cesium Carbonate (Cs2CO3) . It is more soluble in organic solvents, allowing the reaction to proceed at lower temperatures (80°C), reducing the hydrolysis risk [2].
-
Category 3: Workup & Purification[2][3]
Q: I have a persistent emulsion during the aqueous workup. How do I break it?
A: Emulsions are common when using dipolar aprotic solvents (DMF/DMSO).
-
The Fix:
-
Wash Strategy: Dilute the reaction mixture with water (5x volume) and extract with Ethyl Acetate/Hexane (1:1) rather than DCM. The non-polar hexane helps break the emulsion.
-
LiCl Wash: Wash the organic layer with 5% Lithium Chloride (LiCl) solution. This is highly effective at pulling DMF/DMSO out of the organic phase.
-
Part 3: Optimized Experimental Protocol
Target: 10g scale synthesis of 4-(2-Chlorophenoxy)benzonitrile.
| Parameter | Specification | Rationale |
| Limiting Reagent | 4-Fluorobenzonitrile (1.0 equiv) | The most expensive component. |
| Nucleophile | 2-Chlorophenol (1.2 equiv) | Slight excess ensures full conversion of the nitrile. |
| Base | K2CO3 (2.0 equiv) | Excess required to neutralize HF and maintain basicity. |
| Solvent | Anhydrous DMSO (5 mL/g) | High dielectric constant accelerates SNAr. |
| Temperature | 90°C | Balance between rate and nitrile stability. |
| Time | 4–6 Hours | Monitor by HPLC/TLC. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[2]
-
Charging: Add 2-Chlorophenol (1.2 eq) and Anhydrous DMSO .
-
Deprotonation: Add K2CO3 (2.0 eq) in one portion. Stir at Room Temperature (RT) for 30 mins. Note: Color may change to yellow/orange as phenoxide forms.
-
Addition: Add 4-Fluorobenzonitrile (1.0 eq).
-
Reaction: Heat to 90°C . Monitor via TLC (20% EtOAc in Hexanes). Product Rf ~0.6; Starting material Rf ~0.4.
-
Quench: Cool to RT. Pour mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with water (to remove DMSO/Base) and cold Hexane (to remove unreacted phenol). Recrystallize from Ethanol if necessary.[3]
Figure 2: Operational workflow for the optimized synthesis protocol.
References
-
Sawyer, J. S. (1998).[4] "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6". The Journal of Organic Chemistry. Link
-
BenchChem Technical Support . (2025). "Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives". BenchChem.[3] Link
-
European Patent Office . (2020).[5] "Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile". EP3696165A1. Link
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-(2-Chlorophenoxy)benzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of 4-(2-chlorophenoxy)benzonitrile, a molecule featuring two distinct and electronically coupled aromatic systems.
This document moves beyond a simple peak listing. It delves into the causal relationships between the molecular structure and the resulting spectral features, providing a framework for analyzing similar diaryl ether systems. We will dissect the electronic influence of the chloro, cyano, and ether functionalities to predict and assign each resonance, offering a masterclass in spectral interpretation grounded in first principles.
Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignments, the following systematic numbering is used for the protons and carbons of 4-(2-chlorophenoxy)benzonitrile.
Caption: Atom numbering for NMR spectral assignment.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 4-(2-chlorophenoxy)benzonitrile is expected to show signals exclusively in the aromatic region (typically δ 6.5-8.0 ppm). The molecule has eight aromatic protons, and due to the lack of symmetry, all eight are chemically distinct and should, in principle, give rise to separate signals. The signals can be divided into two spin systems corresponding to the two aromatic rings.
A. The Benzonitrile Ring (H2, H3, H5, H6): This ring system is a classic example of a 1,4-disubstituted (para) benzene ring. The ether oxygen acts as an electron-donating group (EDG) through resonance, while the nitrile group is a strong electron-withdrawing group (EWG) through both induction and resonance.
-
H3 and H5: These protons are ortho to the electron-donating ether linkage and will be the most shielded protons in this ring system. They appear as a doublet due to coupling with their respective neighbors (H2 and H6). We expect their chemical shift to be around δ 7.0-7.2 ppm .
-
H2 and H6: These protons are ortho to the electron-withdrawing nitrile group, making them the most deshielded protons on this ring. They will also appear as a doublet due to coupling with H3 and H5. Their chemical shift is predicted to be in the region of δ 7.6-7.8 ppm .
B. The Chlorophenoxy Ring (H3', H4', H5', H6'): This ring system is more complex due to the 1,2-disubstitution pattern.
-
H6': This proton is ortho to the ether oxygen (shielding) and meta to the chlorine atom. It is expected to be a doublet of doublets (dd) and should appear at a relatively upfield position, likely around δ 7.0-7.1 ppm .
-
H4': This proton, para to the ether oxygen and meta to the chlorine, will likely be a triplet of doublets (td) or a complex multiplet. Its chemical shift is predicted to be around δ 7.2-7.4 ppm .
-
H5': This proton is meta to the ether oxygen and para to the chlorine. It is expected to be a triplet of doublets (td) or multiplet, appearing around δ 7.3-7.5 ppm .
-
H3': This proton is ortho to the electronegative chlorine atom (deshielding) and meta to the ether linkage. It will be the most deshielded proton on this ring, appearing as a doublet of doublets (dd) around δ 7.5-7.6 ppm .
Predicted ¹H NMR Data Summary
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3, H5 | 7.12 | d (Doublet) | ~8.8 |
| H2, H6 | 7.70 | d (Doublet) | ~8.8 |
| H6' | 7.05 | dd (Doublet of Doublets) | ~8.0, 1.5 |
| H4' | 7.35 | td (Triplet of Doublets) | ~7.8, 1.8 |
| H5' | 7.42 | td (Triplet of Doublets) | ~7.8, 1.5 |
| H3' | 7.55 | dd (Doublet of Doublets) | ~8.0, 1.8 |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum is expected to show 13 distinct signals, as there are no elements of symmetry in the molecule. The signals include 12 aromatic carbons and one nitrile carbon.
-
Nitrile Carbon (C≡N): The carbon of the cyano group is characteristically found in a relatively shielded region for a quaternary carbon due to sp hybridization, typically around δ 118-120 ppm .
-
Carbons Attached to Oxygen (C1' and C4): These carbons are significantly deshielded by the electronegative oxygen atom. C4, also influenced by the para-nitrile group, is expected around δ 160-162 ppm . C1', attached to the chloro-substituted ring, is predicted to be around δ 152-154 ppm .
-
Carbon Attached to Chlorine (C2'): The carbon directly bonded to chlorine experiences a strong deshielding effect, with its resonance expected around δ 128-130 ppm .
-
Quaternary Carbon of the Benzonitrile Ring (C1): This carbon, ipso to the nitrile group, is significantly shielded compared to other aromatic carbons and is expected around δ 108-110 ppm .
-
Other Aromatic Carbons: The remaining CH carbons will appear in the typical aromatic region of δ 115-135 ppm . Their precise shifts are dictated by the combined electronic effects of the substituents. For instance, C3/C5 (ortho to the ether link) will be more shielded than C2/C6 (ortho to the nitrile group).
Predicted ¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | 109.5 | Quaternary |
| C2, C6 | 134.2 | CH |
| C3, C5 | 118.5 | CH |
| C4 | 161.0 | Quaternary |
| C≡N | 118.8 | Quaternary |
| C1' | 153.1 | Quaternary |
| C2' | 129.5 | Quaternary |
| C3' | 131.0 | CH |
| C4' | 125.8 | CH |
| C5' | 128.3 | CH |
| C6' | 122.5 | CH |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This methodology represents a self-validating system for the structural characterization of small organic molecules.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the 4-(2-chlorophenoxy)benzonitrile sample directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap.[1] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if the spectrometer software does not use the solvent residual peak for referencing. TMS is set to 0.00 ppm for both ¹H and ¹³C spectra.[2] d. Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
2. Instrument Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[2] b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal. A narrow and symmetrical lock signal is indicative of a well-shimmed field. d. Use a standard single-pulse experiment (e.g., 'zg30'). e. Set acquisition parameters:
- Spectral Width: ~16 ppm (centered around 5-6 ppm).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 8-16 scans for a sample of this concentration.
3. ¹³C NMR Acquisition: a. Tune and match the probe for the ¹³C frequency. b. Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets. c. Set acquisition parameters:
- Spectral Width: ~240 ppm (centered around 100-120 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 512 to 2048 scans, depending on sample concentration and desired signal-to-noise ratio.
4. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Perform a baseline correction. e. Calibrate the chemical shift axis by setting the reference peak (TMS at 0.00 ppm or the solvent residual peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) to its known value. f. Integrate the signals in the ¹H spectrum.
Workflow for NMR-Based Structural Elucidation
The process from sample to final structure confirmation follows a logical and systematic workflow, which is crucial for ensuring scientific integrity.
Caption: A standard workflow for NMR-based structure elucidation.
Conclusion
The structural analysis of 4-(2-chlorophenoxy)benzonitrile by NMR spectroscopy is a demonstrative exercise in applying fundamental principles of chemical shifts and spin-spin coupling. The predicted ¹H spectrum is characterized by two distinct aromatic systems, with the protons ortho to the nitrile group being the most deshielded and those ortho to the ether linkages being the most shielded. The ¹³C spectrum is expected to show 13 unique signals, with the carbons bonded to the heteroatoms (O, Cl) and the electron-withdrawing nitrile group being key diagnostic peaks. This comprehensive guide provides the necessary data and methodological framework for researchers to confidently identify and characterize this molecule and other related diaryl ether structures.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Kim, J., Kim, H., Lee, S., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Informations Index. Retrieved from [Link]
-
Eppakayala, L., et al. (2018). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]
-
Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
Sources
Validation of Analytical Standards for Pesticide Intermediate Testing
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals
Executive Summary: The "Hidden Variable" in Pesticide Development
In the development of pesticide active ingredients (AIs), intermediates represent a unique analytical challenge. Unlike final AIs, which are designed for environmental stability, intermediates (e.g., chloropyridines, isocyanates, substituted anilines) are often chemically reactive, hygroscopic, or thermally unstable.
This guide objectively compares the validation hierarchies of analytical standards—from "Gold Standard" Certified Reference Materials (CRMs) to in-house synthesized materials. It provides a self-validating experimental framework to ensure that the "99%" purity on your label is a chemically accurate reality, not a legacy artifact.
Comparative Analysis: The Hierarchy of Analytical Standards
Selecting the wrong grade of standard is the primary cause of Out-of-Specification (OOS) results in early-phase development. The following table contrasts the three primary classes of standards available to researchers.
Table 1: Comparative Performance of Analytical Standard Classes
| Feature | Class A: ISO 17034 CRM (The Gold Standard) | Class B: ISO 17025 / Commercial Grade | Class C: In-House / Research Grade |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Primary Standard | Often Unknown / Synthetic Batch |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Usually not provided | Not calculated |
| Stability Data | Monitored & Guaranteed (Expiry Date) | Retest Date only | Unknown; High Risk |
| Homogeneity | Verified between bottles | Assumed | High Risk (Segregation) |
| Primary Use | Method Validation, Dispute Resolution | Routine QC, Batch Release | Early R&D, Screening |
| Cost | High ( | Moderate ( | Low ($) |
Expert Insight: When to Use What?
-
Use Class A (CRM) for the final validation of the analytical method (linearity, accuracy) to establish the "Truth" of your assay.
-
Use Class B for routine batch release only after bridging it to a Class A standard.
-
Use Class C only if you perform the Self-Validating Protocol described in Section 4.
Core Challenge: Purity Assignment (Mass Balance vs. qNMR)
The most critical step in validating a pesticide intermediate standard is assigning its purity. Two methodologies dominate this field.[1][2]
Method A: The Mass Balance (MB) Approach
Traditionally the industry standard, MB calculates purity by subtraction:
-
Pros: Comprehensive characterization.
-
Cons: "The Unknown Unknowns." If an impurity is not detected (e.g., a non-chromatophore in UV detection or a volatile lost during prep), purity is overestimated . This is a common failure mode for reactive intermediates.
Method B: Quantitative NMR (qNMR)
qNMR measures the analyte directly relative to an internal standard (e.g., Maleic Acid, BTMSB-d4).
-
Pros: Direct measurement. Does not require identifying every impurity. Rapid.
-
Cons: Requires a highly pure, stable internal standard.
Recommendation: For pesticide intermediates, qNMR is superior for initial purity assignment because it avoids the overestimation risk inherent in MB when dealing with degradation products that may lack UV chromophores.
Experimental Protocol: A Self-Validating System for In-House Standards
When a commercial CRM is unavailable for a novel intermediate, you must validate an in-house standard. This protocol ensures Scientific Integrity by using orthogonal methods.
Phase 1: Homogeneity & Identity
-
Homogeneity: Bottle the bulk standard into amber vials (inert atmosphere). Randomly select 10 vials.
-
Identity: Confirm structure via 1H-NMR, 13C-NMR, and HR-MS.
Phase 2: Purity Assignment (The Orthogonal Check)
-
Step 1 (Primary): Perform 1H-qNMR using a NIST-traceable internal standard (e.g., Benzoic Acid).
-
Acceptance: RSD of n=5 replicates must be < 0.5%.
-
-
Step 2 (Secondary): Perform HPLC-UV/MS (Area % normalization).
-
Step 3 (Validation): Compare qNMR and HPLC purity.
-
Logic: If HPLC purity >> qNMR purity (e.g., 99.5% vs 96.0%), your intermediate contains non-UV absorbing impurities (salts, oligomers). Trust the qNMR value.
-
Phase 3: The "System Suitability" Monitor
Reactive intermediates degrade. A static Certificate of Analysis (CoA) is dangerous.
-
Protocol: In every analytical run, inject a "Check Standard" of a stable, unrelated compound (e.g., Valerophenone).
-
Logic: If the response factor of your Intermediate drops relative to the Check Standard over weeks, your standard is degrading.
Visualizations
Diagram 1: Decision Framework for Standard Selection
This decision tree guides the researcher in selecting the appropriate standard based on the development phase and risk tolerance.
Caption: Decision logic for selecting analytical standards. ISO 17034 CRMs are mandatory for primary method validation.
Diagram 2: The Orthogonal Purity Assignment Workflow
This workflow illustrates the self-validating loop required when characterizing non-certified standards.
Caption: Orthogonal validation workflow. Discrepancies between qNMR and Mass Balance often reveal hidden inorganic salts or oligomers.
References
-
European Commission. (2021).[3] Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4][5][6][7] Retrieved from [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[8] International Organization for Standardization. Retrieved from [Link]
-
BIPM. (2024). Equivalency between Mass Balance and qNMR methodologies.[9] Bureau International des Poids et Mesures. Retrieved from [Link]
-
US EPA. (1996). OPPTS 860.1380 Storage Stability Data. United States Environmental Protection Agency.[10] Retrieved from [Link][10]
-
Huang, T., et al. (2014). HPLC-qNMR for purity assessment of avermectin B1a. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. certbetter.com [certbetter.com]
- 2. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 4. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 5. SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis - GSC [gscsal.com]
- 6. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. why ISO17034 | LGC Standards [lgcstandards.com]
- 9. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
4-(2-Chlorophenoxy)benzonitrile proper disposal procedures
Operational Guide: Safe Disposal of 4-(2-Chlorophenoxy)benzonitrile
Executive Summary & Chemical Profile
4-(2-Chlorophenoxy)benzonitrile is a halogenated aromatic nitrile. In drug discovery and agrochemical synthesis, it is frequently used as an intermediate for ether-linked scaffolds.
Disposal of this compound requires strict adherence to Halogenated Organic Waste protocols. Unlike simple organic solvents, the presence of both a nitrile group (–CN) and a chlorine substituent (–Cl) creates a dual-hazard profile during thermal destruction.[1]
| Property | Data | Operational Implication |
| CAS Number | 30066-29-2 (Generic/Isomer var.) | Use for waste manifesting. |
| Molecular Formula | C₁₃H₈ClNO | High carbon content; requires high-temp incineration. |
| Hazard Class | Toxic (Acute), Irritant | Do not dispose of via sanitary sewer.[1] |
| Combustion Byproducts | HCl, NOx, HCN, CO | Requires incinerators with acid gas scrubbers.[1] |
| Water Solubility | Negligible | Will precipitate in drains; high aquatic toxicity risk. |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, you must understand the chemical causality of the hazards.[1] We do not follow these steps arbitrarily; we follow them to prevent specific chemical reactions in the waste stream.
-
The Nitrile Hazard (Cyanide Potential):
-
The Halogen Hazard (Acid Gas):
-
Mechanism:[2][3] Upon incineration, the chlorine atom converts to Hydrogen Chloride (HCl) gas.[1] If incinerated in a standard facility without scrubbers, this creates corrosive acid rain and damages facility infrastructure.
-
Protocol: Must be tagged as "Halogenated Waste" to route it to a facility equipped with wet scrubbers.
-
Operational Disposal Protocol
A. Pre-Disposal Validation (The "Self-Validating System")
Before moving the chemical to waste, perform this 3-point check. If any answer is "No," stop and remediate.
-
Phase Check: Is the waste clearly separated into Solid or Liquid? (Slurries are rejected by many haulers).[1]
-
pH Check: If in solution, is the pH between 6 and 9? (Prevents acid-hydrolysis of the nitrile).[1]
-
Segregation Check: Is the container free of oxidizers (Peroxides, Nitrates)?
B. Solid Waste (Pure Substance/Contaminated PPE)[2]
-
Containment: Place solid waste in a clear, wide-mouth HDPE (High-Density Polyethylene) jar.
-
Double Bagging: If the solid is a fine powder, place it inside a sealed antistatic bag before placing it in the jar to prevent dust inhalation upon reopening.
-
Labeling: Apply a hazardous waste label with the following constituents:
C. Liquid Waste (Mother Liquors/Solutions)[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[1]
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Critical: Do not pour into the "Non-Halogenated" (Red Can) stream.[1] Even small amounts of Cl- can disqualify a non-halogenated fuel-blending stream, resulting in massive fines.
-
-
Headspace: Leave 10% headspace in the container for thermal expansion.
Visual Workflow: Decision Logic
The following diagram illustrates the decision tree for segregating this specific compound.
Figure 1: Segregation logic for 4-(2-Chlorophenoxy)benzonitrile. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates disposal in the Halogenated stream.[1]
Regulatory & Logistics (RCRA/EPA)[2][8]
While 4-(2-Chlorophenoxy)benzonitrile is not explicitly named on the EPA "P" or "U" lists, it is regulated by characteristic.[1]
-
Waste Code Assignment:
-
Primary: Not explicitly listed.
-
Characteristic: Likely D003 (Reactivity) is not applicable unless mixed with strong acids, but Toxic characteristics often apply based on local concentration limits.
-
Best Practice: Manage as Hazardous Waste under the generic classification for halogenated organics.
-
-
DOT Shipping Name (for external haulers):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (4-(2-Chlorophenoxy)benzonitrile)[1]
-
UN Number: UN 2811
-
Hazard Class: 6.1
-
Emergency Procedures
-
Spill (Solid): Do not dry sweep (dust generation).[1] Dampen with a wet pad or use a HEPA vacuum. Place in a waste jar.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (though rare for this compound).[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Nitriles can absorb through skin; monitor for signs of dizziness or headache (early cyanide-like symptoms).[7]
References
-
Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile (Structural Analog). Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [1]
-
TCI Chemicals. (2025).[2][5] Product Safety: 4-(4-Chlorophenoxy)benzonitrile.[8] Retrieved from [1]
-
PubChem. (2025).[9] Compound Summary: 2-(4-chlorophenoxy)benzonitrile.[10] Retrieved from [1]
Sources
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 4-(4-Chlorophenoxy)benzonitrile | 74448-92-3 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 4-氨基-2-氯苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - 2-(4-chlorophenoxy)benzonitrile (C13H8ClNO) [pubchemlite.lcsb.uni.lu]
Personal protective equipment for handling 4-(2-Chlorophenoxy)benzonitrile
Hazard Architecture & Causality
The "Why" Behind the Protocol
Handling 4-(2-Chlorophenoxy)benzonitrile requires more than generic laboratory safety measures. As a halogenated aromatic nitrile, this compound presents a dual-threat mechanism that dictates our safety infrastructure:
-
The Nitrile Moiety (Systemic Toxicity): Unlike simple aliphatic nitriles, aromatic nitriles can be metabolized to release cyanide ions (
), albeit slower than inorganic cyanides. This creates a risk of "silent absorption," where dermal exposure may not cause immediate burns but can lead to delayed systemic hypoxia. -
The Chlorophenoxy Group (Lipophilicity): The addition of the chlorophenoxy ring significantly increases the molecule's lipophilicity. This allows the compound to permeate standard laboratory gloves (latex/vinyl) and cross the dermal barrier with high efficiency.
Critical Warning: Do not rely on odor thresholds. Solid particulates of this compound can contaminate surfaces invisibly, leading to secondary exposure via glove-to-skin transfer.
The PPE Shield: A Self-Validating Matrix
This protocol rejects the "one-size-fits-all" approach.[1][2][3] PPE selection is determined by the state of matter (Solid vs. Solution).
PPE Selection Table
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Rationale & Validation |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield) liner under Nitrile | Causality: Aromatic nitriles degrade nitrile rubber over time. Laminate films provide >4hr breakthrough protection against organic solvents. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + Sash at 18" | Validation: Verify sash height markers daily. If hood is unavailable, a PAPR with OV/P100 cartridges is mandatory. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against particulate migration. |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Lab Coat + Chemical Apron | Risk: Solutions splash; solids settle. Tyvek sleeves bridge the gap between glove cuff and lab coat. |
Operational Protocols
A. The "Zero-Static" Weighing Procedure (Solid State)
Context: 4-(2-Chlorophenoxy)benzonitrile is often a fluffy solid susceptible to static charge, causing it to "jump" onto balance surfaces.
-
Engineering Control: Place the analytical balance inside a Balance Enclosure or a Fume Hood with the blower on.
-
Static Neutralization: Use an ionizing gun or anti-static bar on the spatula and weigh boat before touching the compound.
-
The "Clean-Dirty" Hand Rule:
-
Left Hand (Dirty): Touches only the chemical container and spatula.
-
Right Hand (Clean): Touches only the balance door and notebook/laptop.
-
Why? This prevents cross-contamination of the lab environment.
-
B. Solution Transfer & Synthesis
-
Glove Integrity Check (Self-Validation): Before handling liquid solutions, inflate the outer nitrile glove with air and submerge in water (or press near cheek) to check for pinholes. A microscopic hole renders the glove useless against high-concentration organic nitriles.
-
Double-Glove Protocol:
-
Inner Layer: Silver Shield (Laminate) or High-Dexterity Nitrile (if laminate is too clumsy for the specific task, change nitrile every 15 mins).
-
Outer Layer: Standard Nitrile (provides grip and mechanical protection).
-
-
Drip Management: Place an absorbent pad (pig mat) under the reaction flask and addition funnel. If a drop falls, the pad is disposed of immediately as hazardous waste.
Emergency Response & Disposal Logic
Exposure Scenario: Dermal Contact[4][5][6]
-
Immediate Action: Do NOT use solvent (ethanol/acetone) to wash skin. This increases permeability.
-
Protocol: Flush with copious soap and water for 15 minutes.[7]
-
Medical Alert: Inform medical personnel of potential Nitrile/Cyanide involvement so they do not treat it as a simple chemical burn.
Waste Disposal Streams
-
Solid Waste: Segregate into "Toxic Solids - Organic." Label clearly with "Nitrile Derivative."
-
Liquid Waste: High BTU Incineration stream. Do not mix with oxidizers (Nitric Acid/Peroxides) to prevent potential runaway nitration or oxidation reactions.
Visualized Decision Matrix
The following diagram illustrates the decision logic for PPE and Engineering controls based on the operational state.
Figure 1: Operational Logic Flow for PPE Selection. Note the divergence in glove material based on the solvent presence.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Chemical Sampling Information: Benzonitrile. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzonitrile, 2-chloro-.[7] National Library of Medicine. [Link]
Sources
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
